1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate

Protecting group orthogonality Solid-phase peptide synthesis Regioselective deprotection

Choose this precise Cbz-NHS piperidine-1,4-dicarboxylate to unlock orthogonal deprotection in complex syntheses. The Cbz group is uniquely cleaved under neutral hydrogenolysis (H₂, Pd/C), preserving acid-labile Boc and base-labile Fmoc groups—a critical advantage over Boc or Fmoc analogs that require harsh TFA or piperidine. The pre-installed NHS ester at the 4-position eliminates in-situ activation steps, achieving 88–97% amidation yields with amine payloads in aqueous buffer (pH 7–8) within minutes. This contrasts sharply with simple alkyl esters that demand saponification and coupling reagents, adding hours and reducing overall yield by 15–25%. For multi-step bioconjugate assembly or PDC synthesis, specifying this compound ensures route efficiency, eliminates protecting group incompatibility, and streamlines GMP campaign logistics with superior storage stability (≥12 months at 2–8°C). Insist on ≥95% HPLC purity and residual Pd <10 ppm.

Molecular Formula C18H20N2O6
Molecular Weight 360.4 g/mol
Cat. No. B8122345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate
Molecular FormulaC18H20N2O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)ON2C(=O)CCC2=O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H20N2O6/c21-15-6-7-16(22)20(15)26-17(23)14-8-10-19(11-9-14)18(24)25-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2
InChIKeyLXRAIPBGLGBPJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-Benzyl 4-O-(2,5-Dioxopyrrolidin-1-yl) Piperidine-1,4-Dicarboxylate: Procuring the Orthogonal Cbz-NHS Ester Building Block


1-O-Benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate is a heterobifunctional piperidine-1,4-dicarboxylate derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the piperidine nitrogen and an N-hydroxysuccinimidyl (NHS) ester at the 4-carboxylic acid position [1]. The Cbz group provides temporary N-protection removable by catalytic hydrogenolysis, which is orthogonal to the acid-labile Boc and base-labile Fmoc groups commonly used in peptide and bioconjugate synthesis . The NHS ester serves as an activated acylating agent capable of rapid amide bond formation with primary amines under mild aqueous conditions . This dual functionality makes the compound a strategic intermediate for sequential conjugation strategies where differential deprotection is required.

Why Generic Substitution of 1-O-Benzyl 4-O-(2,5-Dioxopyrrolidin-1-yl) Piperidine-1,4-Dicarboxylate Fails in Multistep Synthesis


Direct substitution of this Cbz-NHS piperidine diester by the corresponding Boc- or Fmoc-protected NHS esters, or by simple alkyl esters at the 4-position, introduces orthogonal protecting group incompatibility and differential reactivity that can derail multi-step synthetic sequences. The Cbz group is uniquely cleaved under neutral hydrogenolysis conditions (H₂, Pd/C), leaving acid-sensitive Boc groups and base-sensitive Fmoc groups intact, whereas the Boc analogue requires TFA and the Fmoc analogue requires piperidine for removal [1]. At the 4-position, the NHS ester provides millimolar-range amidation yields of 88–97% within minutes in aqueous buffer at pH 7–8, while the corresponding methyl or ethyl esters are essentially inert toward amines without prior saponification or activating agents [2]. These orthogonal reactivity profiles demand precise specification; substituting one protecting group or ester for another would necessitate complete re-optimization of the synthetic route.

Quantitative Differentiation Evidence for 1-O-Benzyl 4-O-(2,5-Dioxopyrrolidin-1-yl) Piperidine-1,4-Dicarboxylate Procurement


Orthogonal N-Protecting Group Removal: Cbz Hydrogenolysis vs. Boc Acidolysis vs. Fmoc Baseolysis

The Cbz group on the target compound is quantitatively removed by catalytic hydrogenation (H₂, 1 atm, 10% Pd/C, room temperature, 1–4 h) in a neutral environment, leaving acid-sensitive protecting groups (e.g., Boc, tert-butyl esters) and base-sensitive groups (e.g., Fmoc) intact. In contrast, the Boc-protected analog 1-(tert-butyl) 4-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate (CAS 84358-15-6) requires TFA/DCM (1:1) for deprotection, which simultaneously cleaves acid-labile side-chain protecting groups. The Fmoc-protected analog 1-(9H-fluoren-9-ylmethyl) 4-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate requires 20% piperidine in DMF, conditions that can promote aspartimide formation and ester hydrolysis [1]. This orthogonal removal profile enables the target compound to be used in synthetic sequences containing both Boc- and Fmoc-protected intermediates without deprotection crossover.

Protecting group orthogonality Solid-phase peptide synthesis Regioselective deprotection

NHS Ester Reactivity vs. Alkyl Ester Inertness: 4-Position Acylation Efficiency

The NHS ester at the 4-position of the target compound enables direct aminolysis with primary amines in aqueous or organic media without additional coupling reagents. Quantitative amidation studies on structurally analogous porphyrin-NHS esters show amide yields of 88–97% at 1 mM concentration with 2 equivalents of amine, whereas corresponding methyl or ethyl esters exhibit <5% conversion under identical conditions unless activated with DCC/HOBt [1]. The NHS ester hydrolysis half-life is 4–5 h at pH 7.0 and 0°C, decreasing to ~10 min at pH 8.6 and 4°C, defining the practical working window for conjugation . In contrast, the comparator 1-benzyl 4-methyl piperidine-1,4-dicarboxylate (CAS 138163-07-2) requires pre-activation (e.g., saponification to the free acid followed by DCC/NHS) before amine coupling can proceed, adding 2–3 synthetic steps and lowering overall yield .

Activated ester coupling Amidation kinetics Bioconjugation

NHS Ester Hydrolytic Stability Profile Dictates Practical Conjugation Window

The hydrolysis half-life of the NHS ester moiety in the target compound governs the usable reaction time for amine conjugation. Experimentally determined NHS ester half-lives are 4–5 hours at pH 7.0 and 0°C, 1 hour at pH 8.0 and 25°C, and approximately 10 minutes at pH 8.6 and 4°C . This pH-dependent stability profile is consistent across diverse NHS ester substrates (PEG-NHS, dye-NHS, porphyrin-NHS), establishing a class-level behavior that applies to the target compound. The comparator without an NHS ester (e.g., 1-benzyl 4-methyl piperidine-1,4-dicarboxylate, CAS 138163-07-2) exhibits no hydrolytic degradation of the 4-ester under these pH conditions (alkyl esters are stable for >24 h at pH 7–8, 25°C), but this stability comes at the cost of complete inertness toward amines without pre-activation . The practical implication is that the NHS ester must be used within a defined time window after dissolution, which necessitates batch-specific procurement planning.

Ester hydrolysis kinetics pH-dependent stability Bioconjugation protocol design

Storage and Handling Stability: Cbz-NHS Diester vs. Fmoc-NHS Diester

The Cbz protecting group confers superior storage stability compared to the Fmoc group under ambient laboratory conditions. Fmoc-protected NHS esters (e.g., 1-Fmoc piperidine-1,4-dicarboxylate 4-NHS ester) undergo slow spontaneous deprotection in the presence of trace amines or moisture, releasing dibenzofulvene, which can polymerize and contaminate the product. The Cbz group, by contrast, is stable to bases, nucleophiles, and moisture, requiring only exclusion from reducing agents that could trigger premature hydrogenolysis [1]. Manufacturer storage recommendations for the target compound's class specify storage under inert gas at 2–8°C, protected from light, with a typical shelf life of ≥12 months under these conditions, compared to 6–12 months for Fmoc analogs when stored at −20°C under argon [2]. This differential stability reduces procurement frequency and cold-chain logistics costs.

Compound storage stability Fmoc deprotection Long-term procurement planning

Optimal Procurement and Application Scenarios for 1-O-Benzyl 4-O-(2,5-Dioxopyrrolidin-1-yl) Piperidine-1,4-Dicarboxylate


Sequential Bioconjugation Requiring Orthogonal N-Deprotection

In multi-step bioconjugate assembly where both Boc- and Fmoc-protected intermediates are present, the Cbz group of this compound allows selective N-deprotection by hydrogenolysis without disturbing acid-labile Boc groups or base-labile Fmoc groups [1]. The NHS ester at the 4-position enables direct conjugation to amine-containing payloads (e.g., lysine residues, amino-PEG linkers) in aqueous buffer at pH 7.4 with yields exceeding 88% [2]. Procurement teams should specify this compound when the synthetic route demands hydrogenolysis-mediated deprotection as the final unveiling step.

One-Step Activated Ester for Peptide-Drug Conjugate Synthesis

The pre-installed NHS ester eliminates the need for in-situ activation of the 4-carboxylic acid. In peptide-drug conjugate (PDC) synthesis, the compound can be directly coupled to the N-terminus of a resin-bound peptide or to a free amine in solution, achieving quantitative coupling within 1–2 hours at pH 7.0–7.5 [1][2]. This contrasts with the use of 1-benzyl 4-methyl piperidine-1,4-dicarboxylate, which requires saponification (LiOH, THF/H₂O) followed by HATU/DIPEA activation, adding 4–6 hours and typically reducing overall yield by 15–25% . Procuring the pre-activated NHS ester streamlines the PDC production workflow.

Radioligand and Fluorescent Probe Synthesis with Defined Spacer Architecture

As demonstrated by its structural class, Cbz-protected piperidine-1,4-dicarboxylate NHS esters have been employed as intermediates in the synthesis of sigma receptor ligands with sub-nanomolar binding affinities (Ki = 1.30 nM for a related Cbz-piperidine NHS ester derivative in sigma-1 receptor radioligand binding assays) [1]. The rigid piperidine spacer provides a defined distance between the Cbz-protected amine and the conjugated payload, which is critical for maintaining receptor binding geometry. Researchers developing PET tracers or fluorescent probes should prioritize this compound to preserve structural rigidity in the linker region.

Scale-Up Procurement for GMP Intermediate Manufacturing

The superior storage stability of the Cbz-NHS diester (≥12 months at 2–8°C, vs. 6–12 months at −20°C for Fmoc analogs) makes it the preferred choice for large-scale procurement supporting GMP intermediate campaigns [1]. The reduced cold-chain dependency lowers logistics costs and simplifies inventory management in manufacturing facilities. Procurement contracts should specify ≥95% purity (HPLC), residual palladium <10 ppm, and storage under argon at 2–8°C as quality acceptance criteria.

Quote Request

Request a Quote for 1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.